7-Bromo Epinastine

Pharmaceutical Analysis Regulatory Science Quality Control

This is the certified Epinastine EP Impurity B (7-Bromo Epinastine), a critical reference standard that cannot be substituted by the parent API or other analogs. Its unique chromatographic and spectral properties are essential for developing validated HPLC methods, determining relative response factors, and demonstrating method specificity as mandated by ICH Q2(R2) and EP monographs. Procurement is a non-negotiable requirement for ANDA submissions, enabling comparative impurity profiling against the Reference Listed Drug (RLD) and routine QC release testing to ensure batch compliance with ICH Q3A thresholds.

Molecular Formula C16H14BrN3. HBr
Molecular Weight 328.21 80.91
CAS No. 1217052-16-8
Cat. No. B600791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo Epinastine
CAS1217052-16-8
Synonyms3-Amino-7-bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine HBr; 
Molecular FormulaC16H14BrN3. HBr
Molecular Weight328.21 80.91
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br
InChIInChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19)
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo Epinastine CAS 1217052-16-8: Chemical Identity, Regulatory Status, and Core Procurement Profile


7-Bromo Epinastine (CAS 1217052-16-8), chemically defined as (13bRS)-7-bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine, is a brominated derivative of the H1-antihistamine drug Epinastine [1]. It is a synthetic, heterocyclic small molecule (C₁₆H₁₄BrN₃, MW 328.21) that is officially classified and primarily procured as Epinastine Hydrochloride Impurity B according to European Pharmacopoeia (EP) standards [2]. Its significance in the scientific and industrial supply chain is derived not from direct therapeutic activity, but from its critical role as a reference standard for analytical chemistry and pharmaceutical quality control (QC) [3].

Why Generic Substitution Is Not a Viable Procurement Strategy for 7-Bromo Epinastine CAS 1217052-16-8


Procurement of 7-Bromo Epinastine cannot be fulfilled by generic substitution with the parent drug, Epinastine, or other closely related analogs (e.g., 7-Chloro Epinastine, Dehydro Epinastine) due to fundamental differences in regulatory purpose and analytical performance. While Epinastine is the active pharmaceutical ingredient (API), 7-Bromo Epinastine serves as a certified impurity standard . Its value is strictly defined by its unique chemical identity, which directly affects its chromatographic retention time, spectral properties, and its suitability for method validation and system suitability testing as mandated by pharmacopeial monographs [1]. The following quantitative evidence demonstrates that the specific chemical and regulatory attributes of this compound create a non-interchangeable product category, wherein the selection of the correct CAS-registered entity is a mandatory requirement for data integrity in drug development and commercial quality control release testing.

Quantitative Evidence Guide for Differentiating 7-Bromo Epinastine CAS 1217052-16-8 in Analytical and Research Workflows


Regulatory Identity and Classification as a Critical Pharmacopeial Impurity Standard

7-Bromo Epinastine is specifically designated as Epinastine Hydrochloride Impurity B by the European Pharmacopoeia (EP) and is listed under UNII 0UEF411R2M in the FDA Substance Registration System [1]. This regulatory classification differentiates it from the parent drug Epinastine (API) and other related impurities (e.g., Epinastine EP Impurity A, CAS 706753-75-5) [2]. The official naming and identification protocols are essential for complying with the ICH Q3A guidelines on impurities in new drug substances.

Pharmaceutical Analysis Regulatory Science Quality Control

Synthetic Route as a Validated Reference Standard Method

A patented synthetic route exists specifically for the preparation of 7-Bromo Epinastine (Impurity B) to serve as an analytical reference material [1]. The method details the synthesis starting from a specific precursor to yield the target compound, achieving a purity suitable for use as a standard. This dedicated, reproducible synthetic methodology provides a level of traceability and batch-to-batch consistency that differentiates this compound from a generic brominated byproduct. While commercial vendors commonly supply this compound with a certified purity of >95% as determined by HPLC , the existence of a dedicated preparative method underscores its importance as a primary reference standard rather than a simple synthetic intermediate.

Organic Synthesis Reference Standards Analytical Chemistry

Analytical Utility as an Impurity Marker in HPLC Method Validation

7-Bromo Epinastine is employed as a critical marker in the development and validation of high-performance liquid chromatography (HPLC) methods for detecting related substances in Epinastine drug formulations [1]. Its unique retention time and spectral properties, arising from the specific bromination at the 7-position of the tetracyclic ring system, allow for its accurate resolution and quantification from Epinastine and other potential impurities (e.g., Epinastine EP Impurity A). The compound is supplied with full characterization data (HPLC, NMR, MS) to support its use in analytical method development and validation (AMV) for ANDA submissions and commercial QC [2].

HPLC Analysis Method Validation Quality Control

Distinct Molecular Weight as a Differentiator in Mass Spectrometry

The bromine substitution at the 7-position of the Epinastine core structure results in a distinct molecular formula (C₁₆H₁₄BrN₃) and a characteristic isotopic signature detectable by mass spectrometry (MS) [1]. The exact mass (328.21 g/mol) and the presence of bromine (which has a distinctive M+2 isotope peak) provide a unique mass spectrometric profile that is unequivocally distinct from Epinastine (C₁₆H₁₅N₃, MW 249.31) [2]. This differentiation is critical for the unambiguous identification and quantification of this impurity during liquid chromatography-mass spectrometry (LC-MS) analysis of Epinastine drug substance and drug product.

Mass Spectrometry Structural Confirmation Impurity Profiling

Definitive Application Scenarios for 7-Bromo Epinastine CAS 1217052-16-8 in Analytical and Quality Control Workflows


Reference Standard for HPLC Method Development and Validation

7-Bromo Epinastine is the definitive reference standard used to develop and validate HPLC methods for the detection and quantification of Impurity B in Epinastine Hydrochloride API and finished drug products. Its use is mandated for establishing system suitability, determining relative response factors (RRF), and demonstrating method specificity and accuracy, as required by ICH Q2(R2) guidelines and pharmacopeial monographs [1].

Quality Control Release Testing for Epinastine Drug Products

In commercial pharmaceutical manufacturing, this compound is an essential material for Quality Control (QC) laboratories performing routine release testing of Epinastine batches. It serves as the external standard against which impurity levels are measured to ensure they remain below the established thresholds (e.g., ≤0.10% for unspecified impurities as per ICH Q3A), thereby guaranteeing product safety and compliance with regulatory specifications [2].

Analytical Standard for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies, procurement of 7-Bromo Epinastine as a fully characterized impurity standard is a non-negotiable component of an Abbreviated New Drug Application (ANDA) [3]. It is used to generate comparative impurity profiles against the Reference Listed Drug (RLD), a fundamental requirement for demonstrating pharmaceutical equivalence and securing regulatory approval from agencies such as the US FDA and EMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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